1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid

carbonic anhydrase inhibition crystallography scaffold comparison

1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid (CAS 2304634-85-1), also referred to as 3,4-dihydro-1-hydroxy-1H-2,1-benzoxaborin-8-carboxylic acid, is a boron-containing heterocyclic compound with the molecular formula C₉H₉BO₄ and a molecular mass of 191.98 g/mol. It belongs to the benzoxaborinine class—a six-membered homologue of the benzoxaborole scaffold featuring an expanded boracycle.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
CAS No. 2304634-85-1
Cat. No. B6298687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid
CAS2304634-85-1
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB1(C2=C(CCO1)C=CC=C2C(=O)O)O
InChIInChI=1S/C9H9BO4/c11-9(12)7-3-1-2-6-4-5-14-10(13)8(6)7/h1-3,13H,4-5H2,(H,11,12)
InChIKeySVTGKJGBXPASEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid (CAS 2304634-85-1): Benzoxaborinine Scaffold Procurement Guide for β-Lactamase and Carbonic Anhydrase Inhibitor R&D


1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid (CAS 2304634-85-1), also referred to as 3,4-dihydro-1-hydroxy-1H-2,1-benzoxaborin-8-carboxylic acid, is a boron-containing heterocyclic compound with the molecular formula C₉H₉BO₄ and a molecular mass of 191.98 g/mol [1]. It belongs to the benzoxaborinine class—a six-membered homologue of the benzoxaborole scaffold featuring an expanded boracycle [2]. The compound carries a hydroxyl group at position 1 and a carboxylic acid substituent at position 8 of the fused ring system, making it a versatile intermediate for constructing pharmacologically active boron-based inhibitors, particularly β-lactamase and carbonic anhydrase inhibitors.

Why the 8-Carboxylic Acid Regioisomer of 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine Cannot Be Replaced with Closely Related Benzoxaborole or 7-Carboxylic Acid Analogs


Benzoxaborinine and benzoxaborole scaffolds are not interchangeable. Crystallographic binding studies of the parent benzoxaborinine core (compound 3, 3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol) with human carbonic anhydrase I and II reveal that the expanded six-membered boracycle drives a distinct active-site orientation compared to the five-membered benzoxaborole analogue (compound 10), despite a similar zinc-binding mode [1]. Furthermore, the regiochemistry of the carboxylic acid substituent dictates both the vector of hydrogen-bonding interactions and the metabolic/physicochemical profile of derived inhibitors: the 8-carboxylic acid isomer is the scaffold found in clinically evaluated β-lactamase inhibitors such as taniborbactam and ledaborbactam [2], whereas the 7-carboxylic acid isomer has no documented presence in clinical candidates, underscoring the critical selection consequences of regioisomer choice.

Quantitative Differentiation Evidence for 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid Against Comparator Compounds


Benzoxaborinine vs. Benzoxaborole Core: Crystallographically Defined Divergent Binding Orientation in Human Carbonic Anhydrase Active Sites

X-ray co-crystal structures demonstrate that benzoxaborinine 3 (3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol, the parent core of the target compound) and the corresponding benzoxaborole 10 adopt substantially different orientations within the active site of human carbonic anhydrase I and II, despite sharing a tetrahedral zinc-binding mode. The expanded ring in the benzoxaborinine scaffold redirects the ligand trajectory, a finding with direct implications for inhibitor design and selectivity optimization [1].

carbonic anhydrase inhibition crystallography scaffold comparison

Regioisomer Differentiation: 8-COOH Scaffold Enables Clinically Validated Inhibitor Series Versus 7-COOH Isomer with No Documented Clinical Pipeline

The 8-carboxylic acid regioisomer (CAS 2304634-85-1) serves as the core scaffold for taniborbactam (VNRX-5133), a pan-spectrum β-lactamase inhibitor whose IUPAC name is (3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid [1]. Taniborbactam demonstrates IC₅₀ values of 8–530 nM against serine- and metallo-β-lactamases . In contrast, the 7-carboxylic acid regioisomer (CAS 2058056-41-8) has no presence in clinical development candidates or high-impact inhibitor series in the public domain, indicating that the 8-COOH substitution pattern provides the productive vector for downstream functionalization leading to target engagement.

β-lactamase inhibitor clinical candidate regioisomer selectivity

Benzoxaborinine-Based Penicillin-Binding Protein (PBP) Inhibitors: Quantitative Antibacterial Differentiation Against Ceftriaxone-Resistant Neisseria gonorrhoeae

Benzoxaborinine-derived boronate PBP inhibitors (boro-PBPi), structurally based on the 8-carboxylic acid benzoxaborinine core, exhibit potent antibacterial activity against multidrug-resistant N. gonorrhoeae, including strains with penA-mediated ceftriaxone resistance. Compound 21 (VNRX-14079) demonstrated bactericidal activity with a low frequency of resistance (< 10⁻⁹) and in vivo efficacy in a murine infection model [1]. This represents a mechanistic and resistance-profile differentiation versus traditional β-lactam antibiotics that are susceptible to β-lactamase hydrolysis.

penicillin-binding protein inhibitor antibacterial drug resistance

Vendor Purity and Handling Specifications: Decision-Ready Procurement Data for the 8-Carboxylic Acid Benzoxaborinine

Commercially available 1-hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid is supplied with a purity of ≥95% (catalog HD-1663 from Combi-Blocks; also listed at 95% by Fisher Scientific/AstaTech) . The compound is shipped at room temperature and recommended for storage sealed in dry conditions at 2–8°C . These specifications benchmark the compound's commercial availability and provide procurement teams with actionable acceptance criteria.

purity specification storage condition procurement

Target Application Scenarios for 1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid Based on Quantitative Evidence


Synthesis of Pan-Spectrum β-Lactamase Inhibitors (Taniborbactam and Ledaborbactam Series)

Utilize the 8-carboxylic acid benzoxaborinine scaffold as the direct synthetic precursor for constructing taniborbactam (VNRX-5133) and ledaborbactam etzadroxil (VNRX-7145), which inhibit both serine- and metallo-β-lactamases with IC₅₀ values as low as 8 nM . The 8-COOH regiochemistry is essential for installing the C3 aminoacyl side chains that confer pan-spectrum β-lactamase inhibition, and procurement of this specific regioisomer avoids the synthetic burden of regioisomer separation or functional group transposition [1].

Benzoxaborinine-Based Penicillin-Binding Protein (PBP) Inhibitor Discovery for Drug-Resistant Gonorrhea

Deploy the compound as the core template for boro-PBPi series development targeting ceftriaxone-resistant Neisseria gonorrhoeae. As demonstrated for compound 21 (VNRX-14079), inhibitors derived from the benzoxaborinine-8-carboxylic acid scaffold achieve bactericidal activity with resistance frequencies below 10⁻⁹ and in vivo efficacy [2]. The scaffold's boron atom forms a covalent adduct with the catalytic Ser310 of PBP2, a mechanism validated by multiple co-crystal structures (PDB: 9MD0, 9MCZ) [2].

Carbonic Anhydrase Inhibitor Optimization Exploiting Divergent Benzoxaborinine Binding Mode

Leverage the crystallographically confirmed distinct binding orientation of the benzoxaborinine scaffold versus benzoxaboroles in human carbonic anhydrase isoforms I and II [3]. The 8-carboxylic acid functionality provides a synthetic handle for installing 7-aryl(thio)ureido substituents, which have yielded derivatives with sub-65 nM inhibitory potency against tumor-associated hCA IX and XII isoforms and antiproliferative activity exceeding that of SLC-0111 in hypoxic melanoma models [3].

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

Incorporate the benzoxaborinine-8-carboxylic acid as a privileged boron-containing fragment for scaffold-hopping strategies away from benzoxaboroles. The expanded six-membered boracycle introduces distinct three-dimensional vector properties and hydrogen-bonding capacity, as evidenced by the differential active-site accommodation in CA crystallography [3]. This enables exploration of novel chemical space in boron-based inhibitor design with a procurement-ready, analytically characterized starting material .

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